molecular formula C12H18N2 B3269873 N-(4-methylphenyl)piperidin-4-amine CAS No. 518285-56-8

N-(4-methylphenyl)piperidin-4-amine

Cat. No. B3269873
CAS RN: 518285-56-8
M. Wt: 190.28 g/mol
InChI Key: RUDYFATVFHYYBS-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 518285-56-8 . It has a molecular weight of 190.29 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-(4-methylphenyl)piperidin-4-amine”, has been a topic of interest in recent years . Various methods have been developed for the synthesis of substituted piperidines . These methods often involve intra- and intermolecular reactions .


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-methylphenyl)-4-piperidinamine . The InChI code for this compound is 1S/C12H18N2/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-14H,6-9H2,1H3 .


Chemical Reactions Analysis

Piperidines, including “N-(4-methylphenyl)piperidin-4-amine”, are important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“N-(4-methylphenyl)piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 190.29 .

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, including “N-(4-methylphenyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis and Pharmacological Applications

The compound has been studied for its synthesis and pharmacological applications . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound has been used in the discovery and biological evaluation of potential drugs . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticancer Agents

Piperidine derivatives, including “N-(4-methylphenyl)piperidin-4-amine”, are being utilized in different ways as anticancer agents. They have shown promising results in the treatment of various types of cancers both in vitro and in vivo.

Trace Amine-Associated Receptor 1 (TAAR1) Agonists

The compound has been studied for its potential as a TAAR1 agonist . TAAR1 is a G protein-coupled receptor in the brain that plays a significant role in regulating neurotransmission. Agonists of this receptor could have potential therapeutic applications in treating neuropsychiatric disorders .

Inhibition of Protein Kinase B (PKB)

The compound has been studied for its potential to inhibit PKB . PKB, also known as Akt, is a key regulator of many cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibitors of PKB could have potential therapeutic applications in treating cancer .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “N-(4-methylphenyl)piperidin-4-amine”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-(4-methylphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYFATVFHYYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293857
Record name N-(4-Methylphenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)piperidin-4-amine

CAS RN

518285-56-8
Record name N-(4-Methylphenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518285-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-methylphenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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